

Spectroscopic Profile of 2,3-Dimethylbenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *2,3-Dimethylbenzenesulfonyl chloride*

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2,3-Dimethylbenzenesulfonyl chloride**, a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

2,3-Dimethylbenzenesulfonyl chloride, also known as 2,3-dimethylphenyl-1-sulfonyl chloride, is an aromatic sulfonyl chloride. The presence and orientation of the two methyl groups on the benzene ring, ortho and meta to the sulfonyl chloride functionality, create a unique electronic and steric environment. This distinct substitution pattern influences its reactivity and is reflected in its spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its structure, assessing its purity, and understanding its role in subsequent chemical transformations.

The molecular structure of **2,3-Dimethylbenzenesulfonyl chloride** is presented below:

Caption: Molecular Structure of **2,3-Dimethylbenzenesulfonyl chloride**

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For **2,3-Dimethylbenzenesulfonyl chloride**, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.0	Doublet	1H	H-6
~7.5 - 7.7	Triplet	1H	H-5
~7.3 - 7.5	Doublet	1H	H-4
~2.6	Singlet	3H	2-CH ₃
~2.4	Singlet	3H	3-CH ₃

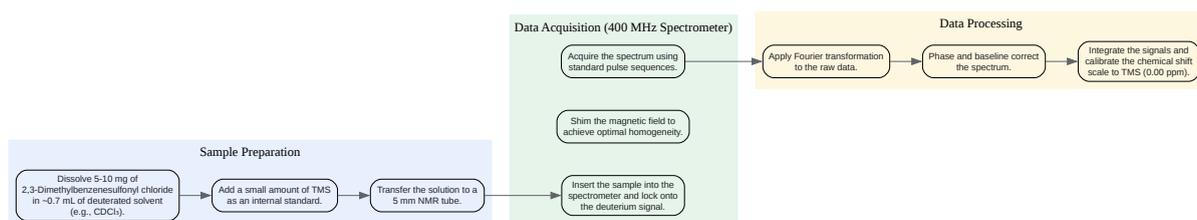
Note: Predicted chemical shifts are relative to a Tetramethylsilane (TMS) standard at 0.00 ppm and are based on the analysis of similar structures and computational models. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Interpretation and Rationale

The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) significantly deshields the adjacent aromatic protons. Consequently, the proton at the C-6 position (ortho to the sulfonyl chloride) is expected to resonate at the lowest field. The protons at C-4 and C-5 will appear at higher fields, with their splitting patterns dictated by their coupling to adjacent protons. The two methyl groups will appear as singlets in the upfield region of the spectrum, with the C-2 methyl group likely being slightly downfield due to its proximity to the sulfonyl chloride group.

Experimental Protocol for ^1H NMR Acquisition

A standardized protocol for acquiring a high-resolution ^1H NMR spectrum is crucial for accurate structural elucidation.



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Caption: Standardized workflow for ^1H NMR data acquisition.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in **2,3-Dimethylbenzenesulfonyl chloride** will give rise to a distinct signal in the ^{13}C NMR spectrum.

Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~145	C-1 (ipso to -SO ₂ Cl)
~139	C-2 (ipso to -CH ₃)
~138	C-3 (ipso to -CH ₃)
~134	C-6
~132	C-5
~128	C-4
~20	2-CH ₃
~15	3-CH ₃

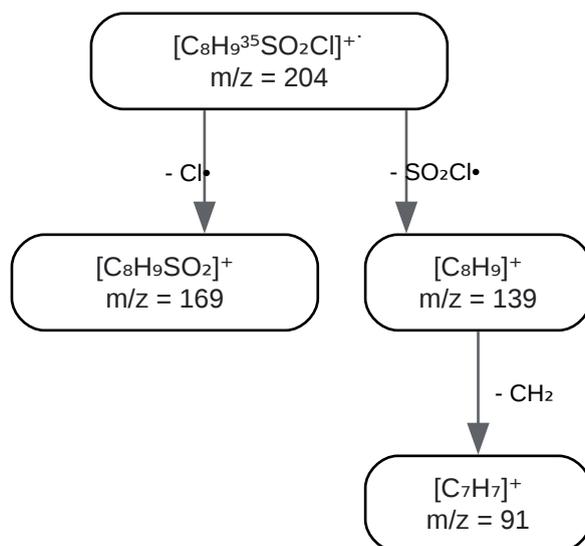
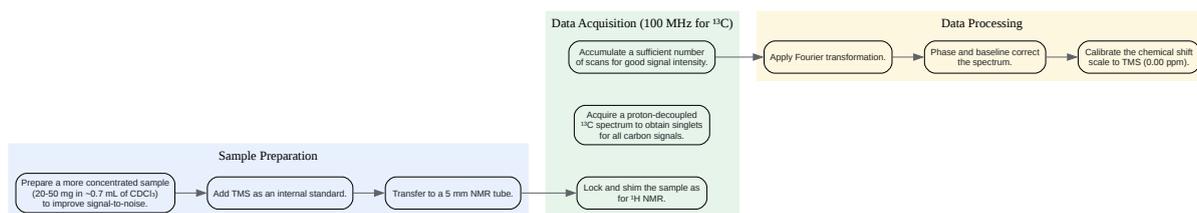
Note: Predicted chemical shifts are relative to a Tetramethylsilane (TMS) standard at 0.00 ppm. The ipso-carbons attached to the sulfonyl chloride and methyl groups are expected to be significantly deshielded.

Interpretation and Rationale

The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group (C-1) is expected to be the most deshielded and appear at the lowest field. The other aromatic carbons will resonate in the typical aromatic region (120-150 ppm), with their specific chemical shifts influenced by the electronic effects of the substituents. The two methyl carbons will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.



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Caption: Predicted major fragmentation pathways for **2,3-Dimethylbenzenesulfonyl chloride**.

Conclusion

The spectroscopic data of **2,3-Dimethylbenzenesulfonyl chloride**, including ^1H NMR, ^{13}C NMR, IR, and MS, provide a detailed and consistent picture of its molecular structure. The characteristic signals in each spectrum, arising from the specific arrangement of the methyl and sulfonyl chloride groups on the benzene ring, allow for its unambiguous identification and purity

assessment. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

Due to the lack of publicly available, peer-reviewed spectroscopic data specifically for **2,3-Dimethylbenzenesulfonyl chloride**, this section provides references to general spectroscopic principles and data for analogous compounds.

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